Lipophilicity (logP) Comparison: 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine vs. Unsubstituted and Mono-Ethyl Analogues
The target compound exhibits a calculated logP of 2.53, which is 1.06 log units higher than 3-(1H-pyrazol-3-yl)pyridine (logP 1.47) and 0.49 log units higher than 3-(5-ethyl-1H-pyrazol-3-yl)pyridine (logP 2.03). This increase in lipophilicity is attributable to the two ethyl substituents .
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.52740 |
| Comparator Or Baseline | 3-(1H-Pyrazol-3-yl)pyridine: logP 1.47170; 3-(5-ethyl-1H-pyrazol-3-yl)pyridine: logP 2.03410 |
| Quantified Difference | ΔlogP = +1.06 (vs. unsubstituted); ΔlogP = +0.49 (vs. mono-ethyl) |
| Conditions | Predicted values (ALOGPS/XLogP3 algorithm) reported by Chemsrc and ChemicalBook |
Why This Matters
Higher logP directly influences membrane permeability and tissue distribution, so procurement of the correct diethyl derivative is critical for maintaining intended pharmacokinetic or cellular-uptake profiles.
